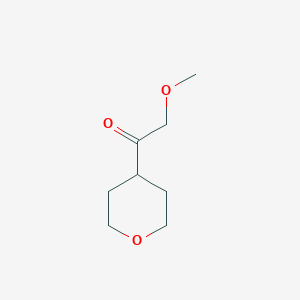

2-Methoxy-1-(oxan-4-yl)ethan-1-one

説明

The exact mass of the compound 2-Methoxy-1-(oxan-4-yl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-1-(oxan-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-(oxan-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-1-(oxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPGISRNEYYNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338948-04-1 | |

| Record name | 2-methoxy-1-(oxan-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solubility profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in Polar Organic Solvents

Abstract

The solubility of novel chemical entities is a cornerstone physical property that dictates their applicability in synthetic chemistry, analytical science, and pharmaceutical development. This guide provides a comprehensive framework for determining and understanding the solubility profile of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a ketone derivative featuring ether and oxane functionalities. In the absence of extensive published data for this specific molecule, this document establishes a predictive and methodological protocol rooted in fundamental chemical principles. We will dissect the molecule's structural attributes to forecast its behavior in various polar organic solvents, provide a detailed, field-proven experimental workflow for the determination of thermodynamic solubility, and discuss the interpretation of results. This guide is designed for researchers, chemists, and drug development professionals who require a robust, scientifically-grounded approach to solubility characterization.

Introduction: The Imperative of Solubility Characterization

Solubility—the maximum concentration of a solute that dissolves in a solvent to establish an equilibrium—is a critical parameter that profoundly influences the entire lifecycle of a chemical compound. For a molecule such as 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a precise understanding of its solubility profile is essential for:

-

Process Chemistry: Selection of optimal solvents for reaction media, workup, and purification (e.g., crystallization) is directly dependent on solubility data.

-

Pharmaceutical Formulation: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability and dictates the choice of delivery vehicle. Poor aqueous solubility is a frequent cause of failure in drug development.[1]

-

Analytical Chemistry: Method development for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) requires knowledge of a compound's solubility to prepare standards and samples.[2]

This document serves as both a theoretical guide and a practical standard operating procedure for the comprehensive evaluation of the solubility of 2-Methoxy-1-(oxan-4-yl)ethan-1-one in relevant polar organic solvents.

Molecular Structure and Solubility Predictions

A molecule's solubility is fundamentally governed by its structure and the resulting intermolecular forces it can form with a solvent—a principle often summarized as "like dissolves like".[1][3]

Chemical Structure of 2-Methoxy-1-(oxan-4-yl)ethan-1-one:

-

IUPAC Name: 2-methoxy-1-(oxan-4-yl)ethan-1-one

-

Key Functional Groups:

-

Ketone (C=O): A highly polar group capable of strong dipole-dipole interactions and acting as a hydrogen bond acceptor.[6][7]

-

Ether (-OCH₃): A polar group that also acts as a hydrogen bond acceptor.

-

Oxane Ring: A cyclic ether, with the ring oxygen atom providing an additional site for hydrogen bond acceptance. The saturated hydrocarbon backbone of the ring contributes non-polar character.

-

Predicted Solubility Behavior: Based on these features, we can establish a hypothesis for the compound's solubility:

-

Polarity: The presence of three oxygen atoms makes the molecule decidedly polar. Therefore, it is predicted to be soluble in a range of polar organic solvents.[7]

-

Hydrogen Bonding: The molecule is a proficient hydrogen bond acceptor but lacks a hydrogen bond donor (like an -OH or -NH group). This predicts favorable interactions with polar protic solvents (e.g., methanol, ethanol), which can donate hydrogen bonds, and strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO).[6]

-

Solvent-Solute Interactions:

-

In polar protic solvents (e.g., alcohols), the primary forces will be hydrogen bonding between the solvent's hydroxyl proton and the solute's oxygen atoms, supplemented by dipole-dipole interactions.

-

In polar aprotic solvents (e.g., DMSO, acetone), dissolution will be driven by strong dipole-dipole interactions between the solvent and the solute's carbonyl and ether groups.

-

The interplay between these interactions and the energy required to break the solute's crystal lattice will determine the final equilibrium solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is universally regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of the saturated state.[3][8][9]

Rationale for Method Selection

The shake-flask method is chosen over higher-throughput kinetic assays because it measures the true thermodynamic equilibrium, which is a fundamental, solvent- and temperature-specific property of the compound. Kinetic methods, while faster, often measure the rate of precipitation from a supersaturated solution (typically from a DMSO stock) and can yield results that are not representative of true equilibrium solubility.[10][11]

Experimental Workflow Diagram

Caption: Standard workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Calibration Standards: a. Accurately prepare a primary stock solution of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to generate a set of at least five calibration standards spanning the expected concentration range.

-

Sample Incubation: a. To a series of 4 mL glass vials, add an excess amount of solid 2-Methoxy-1-(oxan-4-yl)ethan-1-one (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential. b. Accurately dispense 2.0 mL of the desired polar organic solvent (e.g., methanol, ethanol, acetone, DMSO) into each vial. c. Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 200 rpm). d. Equilibrate for at least 24 hours. A preliminary experiment should be run to confirm that equilibrium is reached by this time (i.e., solubility does not increase between 24 and 48 hours).[8]

-

Sample Processing: a. After equilibration, remove vials and allow the excess solid to settle for 30 minutes. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any fine particulates.[3]

-

Analysis by HPLC: a. Accurately perform a pre-determined dilution of the filtered saturated solution into the mobile phase to bring the concentration within the range of the calibration curve. b. Analyze the diluted samples and calibration standards using a validated HPLC-UV method.[2][12] The use of a specific analytical technique like HPLC ensures accurate quantification.[13] c. Construct a calibration curve by plotting the peak area against concentration for the standards. d. Determine the concentration of the diluted sample from the calibration curve and apply the dilution factor to calculate the solubility in the original solvent.

Data Presentation and Interpretation

Solubility data should be presented clearly to facilitate comparison between solvents.

Table 1. Predicted and Experimental Solubility of 2-Methoxy-1-(oxan-4-yl)ethan-1-one at 25°C

| Solvent | Solvent Class | Predicted Solubility Rank | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | High | (To be determined) |

| Ethanol | Polar Protic | High | (To be determined) |

| Isopropanol | Polar Protic | Moderate-High | (To be determined) |

| Acetone | Polar Aprotic | High | (To be determined) |

| Acetonitrile | Polar Aprotic | Moderate | (To be determined) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | (To be determined) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | (To be determined) |

Interpreting the Results: The experimental data will validate or refine the initial predictions. High solubility in solvents like DMSO and DMF would be expected due to their strong polarity and hydrogen bond accepting capabilities. Solubility in alcohols will likely be high but may decrease as the alkyl chain length of the alcohol increases (e.g., methanol > ethanol > isopropanol) due to the decreasing polarity of the solvent.[14] This trend provides valuable insight into the delicate balance of intermolecular forces driving the dissolution process.

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- General Experimental Protocol for Determining Solubility. Benchchem.

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large D

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- Solubility of Organic Compounds. Chemistry Steps.

- Shake-Flask Solubility Assay. Enamine.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- 2-Methoxy-1-(oxan-4-yl)ethan-1-amine (EVT-2598775). EvitaChem.

- Compound solubility measurements for early drug discovery.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Solubility of Organic Compounds. LibreTexts.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- solubility experimental methods.pptx. Slideshare.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.

- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- 3.2 Solubility – Introductory Organic Chemistry.

- What factors affect solubility?

- Physical Properties of Aldehydes and Ketones.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

- 13.3: Factors Affecting Solubility. Chemistry LibreTexts.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Ketones: Structure, Properties and Chemical test. Allen.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- 12.11: Properties of Aldehydes and Ketones. Chemistry LibreTexts.

- 24.3 Physical Properties of Aldehydes and Ketones.

- 2-methoxy-1-(oxan-4-yl)

- 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.

- (((2-((Methoxycarbonyl)oxy)ethoxy)carbonyl)oxy)ethane. PubChem.

- 2-methoxy-1-(oxan-4-yl)ethan-1-one. PubChemLite.

- 2-Methoxy-1-(oxan-4-yl)ethan-1-one. Sapphire Bioscience.

- 2-Methoxyethanol. Wikipedia.

- 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products.

- 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaguru.co [pharmaguru.co]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 2-methoxy-1-(oxan-4-yl)ethan-1-one (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. allen.in [allen.in]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. protocols.io [protocols.io]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. CK12-Foundation [flexbooks.ck12.org]

A Strategic Guide to the Preliminary Pharmacological Evaluation of 2-Methoxy-1-(oxan-4-yl)ethan-1-one Derivatives

Foreword: Unveiling the Potential of a Novel Chemical Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. The scaffold, 2-methoxy-1-(oxan-4-yl)ethan-1-one, presents a unique combination of a flexible methoxy ether and a rigid tetrahydropyran ring system, offering a compelling starting point for the development of new therapeutic agents. While limited public data exists on the specific pharmacological activities of this class of compounds, its structural motifs are present in various biologically active molecules, suggesting a rich, untapped potential.

This technical guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to conduct a thorough preliminary pharmacological investigation of novel 2-methoxy-1-(oxan-4-yl)ethan-1-one derivatives. Moving beyond a simple recitation of protocols, this document elucidates the strategic thinking and causal reasoning behind each experimental choice, empowering research teams to navigate the early stages of drug discovery with confidence and scientific rigor. Our approach is designed to be a self-validating system, where each stage of evaluation logically informs the next, ensuring an efficient and data-driven progression of the research program.

Part 1: Strategic Synthesis and Library Design

The initial step in any pharmacological investigation is the creation of a focused library of chemical analogs. The purpose of this library is not to be exhaustive, but rather to explore the structure-activity relationship (SAR) in a systematic manner. The core scaffold of 2-methoxy-1-(oxan-4-yl)ethan-1-one offers several points for chemical modification.

A proposed synthetic route to the core scaffold and its derivatives could involve the acylation of a suitable organometallic reagent derived from 4-substituted oxane with 2-methoxyacetyl chloride or a related activated carboxylic acid derivative.

Hypothetical Library Design:

To build an initial library for screening, we propose a set of modifications at key positions of the parent molecule.

| Compound ID | R1 (Substitution on Oxane Ring) | R2 (Modification of Methoxy Group) | Rationale |

| LEAD-001 | H | CH3 | Parent Compound |

| LEAD-002 | 4-fluoro | CH3 | Introduce electron-withdrawing group to modulate pKa and potential interactions. |

| LEAD-003 | 4-hydroxy | CH3 | Introduce hydrogen bond donor/acceptor. |

| LEAD-004 | H | CH2CH3 | Explore impact of larger alkyl group on lipophilicity. |

| LEAD-005 | H | Benzyl | Introduce bulky aromatic group to probe for specific binding pockets. |

This initial set of compounds allows for a preliminary exploration of how electronic effects, hydrogen bonding capability, and steric bulk influence biological activity.

Part 2: A Tiered Approach to In Vitro Pharmacological Screening

A tiered or cascaded approach to screening is essential for efficient resource allocation in early-stage drug discovery.[1] This involves beginning with broad, high-throughput assays to identify any "hits" and then progressing to more complex, lower-throughput assays to characterize the activity of these initial findings.[1]

Tier 1: Broad-Spectrum Biological Activity and Cytotoxicity Assessment

The primary goal of Tier 1 screening is to cast a wide net to detect any potential biological activity of the synthesized derivatives. This should always be performed in parallel with a general cytotoxicity assessment to ensure that any observed activity is not simply a result of cell death.

Experimental Protocol 1: General Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[2][3]

Methodology:

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., K562 - chronic myelogenous leukemia, PC3 - prostate cancer, SW620 - colon cancer) and a healthy human cell line (e.g., HaCaT - keratinocytes) in 96-well plates and incubate for 24 hours to allow for cell attachment.[4][5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound on each cell line.

Trustworthiness Check: The inclusion of a healthy cell line is crucial to identify compounds with selective cytotoxicity towards cancer cells, a key characteristic of a potential anticancer agent.[5]

Experimental Protocol 2: Antibacterial Activity Screening (Broth Microdilution Assay)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Methodology:

-

Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[4]

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[4]

-

Inoculation and Incubation: Add the bacterial inoculum to each well and incubate for 16-20 hours at 37°C.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness Check: Including both Gram-positive and Gram-negative bacteria provides a broader understanding of the potential antibacterial spectrum.

Experimental Protocol 3: Antifungal Activity Screening

Similar to the antibacterial screen, an antifungal assay against clinically relevant yeast (e.g., Candida albicans) and mold species is prudent. The broth microdilution method can be adapted for fungal screening.[6]

Visualization of Tier 1 Screening Workflow:

Caption: Tier 1 In Vitro Screening Workflow.

Tier 2: Target-Based and Phenotypic Assays for "Hit" Compounds

Once a "hit" compound with promising activity and acceptable cytotoxicity is identified in Tier 1, the next step is to delve deeper into its potential mechanism of action. This can be approached through both target-based and phenotype-based assays.[1]

Potential Target-Based Assays (Hypothetical, based on common activities of similar scaffolds):

-

Enzyme Inhibition Assays: If the compound shows activity in a particular area (e.g., anticancer), assays against relevant enzymes like kinases or proteases could be employed.

-

Receptor Binding Assays: For potential neurological or metabolic activity, radioligand binding assays against a panel of G-protein coupled receptors (GPCRs) or ion channels can be informative.

Phenotypic Assays:

Phenotypic assays measure the effect of a compound on the overall behavior of a cell or organism without a priori knowledge of the specific molecular target.[1]

Experimental Protocol 4: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Methodology:

-

Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) known to produce nitric oxide (NO) upon stimulation.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

NO Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Analysis: Determine the ability of the compound to inhibit NO production.

Trustworthiness Check: A dose-response curve should be generated to determine the IC50 for NO inhibition. This should be compared to the cytotoxicity data in the same cell line to ensure the effect is not due to cell death.

Visualization of the Decision-Making Process:

Caption: Decision-making flowchart for hit progression.

Part 3: Preliminary In Vivo Pharmacological Assessment

Promising candidates from in vitro studies must be evaluated in living organisms to understand their pharmacokinetic properties and efficacy in a more complex biological system. The choice of in vivo model is entirely dependent on the observed in vitro activity.

Hypothetical Scenarios and Corresponding In Vivo Models:

-

If Anticancer Activity is Observed: A xenograft model, where human cancer cells are implanted into immunocompromised mice, would be appropriate.[7] Efficacy would be assessed by measuring tumor growth inhibition.

-

If Anti-inflammatory Activity is Observed: An acute inflammation model, such as the carrageenan-induced paw edema model in rats, could be used.[8] The reduction in paw swelling would be the primary endpoint.

-

If Antibacterial Activity is Observed: A murine sepsis model or a localized infection model could be employed to assess the compound's ability to clear the bacterial infection.

Experimental Protocol 5: Acute Anti-inflammatory Model (Carrageenan-Induced Paw Edema)

Methodology:

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Dosing: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Trustworthiness Check: The use of a positive control group is essential to validate the experimental model and provide a benchmark for the activity of the test compound.

Part 4: Data Interpretation and Path Forward

The culmination of this preliminary pharmacological evaluation is a comprehensive data package for the initial set of derivatives. This data should be carefully analyzed to identify promising lead compounds and to inform the design of the next generation of analogs for lead optimization.

Key Questions to Address:

-

Did any of the compounds exhibit significant biological activity in any of the primary screens?

-

Was the activity selective for a particular cell type or microbial species?

-

What is the therapeutic window (the ratio of the cytotoxic dose to the effective dose)?

-

Do the preliminary in vivo results correlate with the in vitro findings?

-

What initial SAR trends can be discerned from the data?

The answers to these questions will guide the subsequent stages of the drug discovery program, including more detailed mechanistic studies, pharmacokinetic profiling, and advanced lead optimization.

References

- EvitaChem. (n.d.). Buy 2-Methoxy-1-(oxan-4-yl)ethan-1-amine (EVT-2598775).

- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.

- PubMed. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.

- Crown Bioscience. (n.d.). In Vivo Model Systems.

- ResearchGate. (2025). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.

- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.

- NextSDS. (n.d.). 2-methoxy-1-(oxan-4-yl)ethan-1-one — Chemical Substance Information.

- PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.

- Semantic Scholar. (n.d.). International Journal of Drug Discovery QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSAR) OF A SERIES OF KETONE DERIVATIVES A.

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. crownbio.com [crownbio.com]

- 8. ijpras.com [ijpras.com]

Step-by-step synthesis protocol for 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Application Note: Strategic Synthesis Protocol for 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Introduction & Mechanistic Rationale

The compound 2-Methoxy-1-(oxan-4-yl)ethan-1-one (CAS: 1338948-04-1) is a highly versatile building block utilized in advanced medicinal chemistry and drug development. As a Senior Application Scientist, designing a robust, scalable, and high-yielding synthetic route requires evaluating both modern and classical methodologies.

When targeting α-alkoxylated carbonyl compounds, direct electrochemical radical reactions are often explored for their atom economy. However, recent electrochemical α-alkoxylation strategies have been explicitly shown to be ineffective for aliphatic heterocyclic ketones like tetrahydropyran-4-one derivatives[1].

An alternative approach involves the Weinreb amide route. This requires the activation of tetrahydro-2H-pyran-4-carboxylic acid to its corresponding acid chloride[2], conversion to N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, and a subsequent addition of an organometallic reagent[3]. While viable, generating and handling methoxymethyllithium (required to install the methoxymethyl group) at scale presents significant safety and stability challenges.

Therefore, the most reliable and scalable pathway is a classical two-step sequence: the regioselective α-bromination of the commercially available starting material, 1-(tetrahydro-2H-pyran-4-yl)ethanone[4], followed by a controlled Williamson-type nucleophilic substitution.

Experimental Workflow

Figure 1: Two-step synthetic workflow for 2-Methoxy-1-(oxan-4-yl)ethan-1-one via α-bromination.

Step-by-Step Methodologies

Phase 1: Regioselective α-Bromination

Objective: To activate the α-carbon of the starting ketone for subsequent nucleophilic attack while preserving the integrity of the heterocyclic ring.

-

Initialization: Charge a flame-dried, nitrogen-flushed round-bottom flask with 1-(tetrahydro-2H-pyran-4-yl)ethanone (1.0 equiv)[4] and a solvent mixture of Ethyl Acetate (EtOAc) and Chloroform (CHCl₃) (1:1 v/v).

-

Reagent Addition: Add Copper(II) bromide (CuBr₂, 2.0 equiv) in steady portions to the stirring solution.

-

Thermal Activation: Heat the dark suspension to reflux (approx. 70 °C).

-

Causality & Self-Validation: CuBr₂ is explicitly selected over elemental bromine (Br₂) to prevent the generation of stoichiometric hydrobromic acid (HBr), which risks cleaving the acid-sensitive oxane (tetrahydropyran) ring. This step is designed as a self-validating system: the reaction progress is visually tracked by the phase transition of the black CuBr₂ solid into a white precipitate of Copper(I) bromide (CuBr). Once the black solid is entirely consumed, the reaction is complete.

-

Workup: Filter the mixture through a Celite pad to remove the CuBr precipitate. Concentrate the filtrate under reduced pressure and purify via a short-path silica plug to yield 2-bromo-1-(oxan-4-yl)ethan-1-one.

Phase 2: Nucleophilic Methoxylation

Objective: To install the methoxy ether linkage via an Sₙ2 displacement.

-

Initialization: Dissolve the intermediate 2-bromo-1-(oxan-4-yl)ethan-1-one in strictly anhydrous methanol (MeOH) and cool the reaction vessel to 0 °C using an ice-water bath.

-

Nucleophilic Attack: Dropwise, add a freshly prepared solution of Sodium Methoxide (NaOMe, 1.2 equiv) in methanol over 15 minutes.

-

Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.

-

Causality & Self-Validation: Strict temperature control (0 °C initiation) is critical. If the reaction is run at elevated temperatures, the strongly basic NaOMe can induce a Favorskii rearrangement, converting the α-bromo ketone into an unwanted ester byproduct. Furthermore, the use of anhydrous methanol prevents competitive hydrolysis that would yield an α-hydroxy ketone. Reaction completion is validated via TLC (Hexanes:EtOAc 3:1), observing the total disappearance of the less polar brominated intermediate.

-

Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the target product, 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

Quantitative Reaction Parameters

To ensure reproducibility across different laboratory scales, the following standardized parameters must be adhered to:

| Reaction Phase | Chemical Reagent | Equivalents | Solvent System | Temperature | Time | Expected Yield |

| Phase 1: Bromination | 1-(oxan-4-yl)ethan-1-one | 1.0 | EtOAc / CHCl₃ (1:1) | Reflux (70 °C) | 4 hours | - |

| Copper(II) bromide (CuBr₂) | 2.0 | - | - | - | 85 - 90% | |

| Phase 2: Methoxylation | 2-bromo-1-(oxan-4-yl)ethan-1-one | 1.0 | Anhydrous MeOH | 0 °C → 25 °C | 2 hours | - |

| Sodium Methoxide (NaOMe) | 1.2 | - | - | - | 75 - 80% |

Sources

Application Note: Protocols for the Reductive Amination of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1] This guide provides a detailed examination of reductive amination protocols specifically tailored for the substrate 2-Methoxy-1-(oxan-4-yl)ethan-1-one , a valuable building block for synthesizing substituted amine scaffolds.[2][3] We will explore the underlying reaction mechanism, provide a rationale for the selection of reagents and conditions, and present detailed, field-tested protocols for both one-pot and two-step procedures. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for amine synthesis.

Scientific Foundation: Mechanism and Rationale

Reductive amination is a sequential process that transforms a carbonyl group into an amine.[4] The reaction proceeds via two key stages:

-

Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a C=N double bond, known as an imine.[5] In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

-

Hydride Reduction: The intermediate iminium ion is then irreversibly reduced by a hydride-donating reagent to form the final amine product.

A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective. The reagent must reduce the iminium ion much faster than it reduces the starting ketone, preventing the formation of alcohol byproducts.[6] For ketones like 2-Methoxy-1-(oxan-4-yl)ethan-1-one, the equilibrium for imine formation can be less favorable than for aldehydes. Therefore, reaction conditions, such as the use of a mild acid catalyst, are often optimized to drive the reaction toward completion.

Figure 1: General mechanism of reductive amination for a ketone substrate.

Experimental Design: Reagent and Condition Selection

The successful synthesis of the target amine, 2-Methoxy-1-(oxan-4-yl)ethan-1-amine or its N-substituted derivatives, hinges on the careful selection of reagents.[2]

The Carbonyl Substrate: 2-Methoxy-1-(oxan-4-yl)ethan-1-one

This substrate possesses two key features:

-

A Ketone: Ketones are generally less reactive than aldehydes, and the equilibrium for imine formation is often less favorable. This can be overcome by using an acid catalyst or by removing water as it is formed.[6]

-

An α-Methoxy Group: The electron-withdrawing nature of the oxygen atom may slightly increase the electrophilicity of the carbonyl carbon, potentially aiding the initial amine attack. There is no significant evidence to suggest this group interferes with standard reductive amination conditions.

The Reducing Agent: A Comparative Analysis

The choice of hydride source is paramount for a high-yielding, one-pot reaction. The ideal agent selectively reduces the iminium ion in the presence of the starting ketone.

| Reagent | Formula | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High Selectivity: Mild and selectively reduces iminium ions over ketones/aldehydes.[6] Tolerates mild acid. No toxic byproducts. (Recommended) | More expensive than NaBH₄. Moisture sensitive. |

| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity for iminium ions. Effective in a one-pot setting. | Highly Toxic: Generates toxic HCN gas under acidic conditions. Requires careful handling and workup. |

| Sodium Borohydride | NaBH₄ | Inexpensive and powerful. | Non-selective: Rapidly reduces ketones and aldehydes.[2] Only suitable for a two-step process where the imine is pre-formed. |

For this substrate, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for a direct, one-pot procedure due to its exceptional selectivity and safety profile.

Solvents and Catalysts

-

Solvent: Aprotic solvents that can dissolve both the reactants and the borohydride reagent are preferred. 1,2-Dichloroethane (DCE) is a common and effective choice. Tetrahydrofuran (THF) and acetonitrile (MeCN) are also viable alternatives.

-

Acid Catalyst: For ketone substrates, the addition of a catalytic amount of acetic acid (AcOH) is often beneficial. It protonates the hemiaminal intermediate, facilitating the rate-limiting dehydration step to form the iminium ion.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (Preferred Method)

This procedure is optimized for the direct conversion of the ketone to the desired amine in a single operational step.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.0 eq).

-

Solvent and Amine Addition: Dissolve the ketone in 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the desired amine (e.g., benzylamine, morpholine) (1.1 - 1.2 eq). If using an amine salt (e.g., dimethylamine hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) (1.2 eq) to liberate the free amine.

-

Acid Catalyst (Optional but Recommended): Add glacial acetic acid (AcOH) (1.0 - 2.0 eq) to the mixture. Stir at room temperature for 20-30 minutes to facilitate initial imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

-

Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amine product.

Protocol 2: Two-Step Synthesis (Imine Formation followed by NaBH₄ Reduction)

This method is an alternative when the one-pot procedure results in significant alcohol byproduct formation.

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.0 eq), the amine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene. Heat the mixture to reflux, azeotropically removing water until no more is collected.

-

Isolation (Optional): Cool the reaction mixture and concentrate under reduced pressure. The crude imine can be used directly or purified if necessary.

-

Reduction: Dissolve the crude imine in a protic solvent like methanol (MeOH). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction and Quenching: Stir the reaction for 1-2 hours at 0 °C, then allow it to warm to room temperature. Carefully quench by adding water, followed by extraction and purification as described in Protocol 1 (Steps 7-9).

Workflow and Troubleshooting

Figure 2: Standard experimental workflow for one-pot reductive amination.

| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Incomplete imine formation (unfavorable equilibrium). 2. Deactivated reducing agent (moisture). | 1. Add 1-2 equivalents of acetic acid. Increase reaction time or gently warm (e.g., to 40 °C). 2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions. |

| Alcohol Byproduct Formation | 1. Reducing agent is not selective enough. 2. Imine formation is very slow, allowing ketone reduction to compete. | 1. Ensure you are using NaBH(OAc)₃, not NaBH₄. 2. Switch to the two-step protocol (Protocol 2). |

| Dialkylation of Primary Amine | The product amine is reacting with another molecule of the ketone. | Use a larger excess of the primary amine (2-3 equivalents) or switch to the two-step protocol to consume all the ketone before reduction. |

| Complex Mixture of Products | Unstable amine or ketone under reaction conditions. | Run the reaction at a lower temperature. Reduce the amount of acid catalyst. |

Conclusion

The reductive amination of 2-Methoxy-1-(oxan-4-yl)ethan-1-one is a reliable and versatile method for accessing valuable amine building blocks. The one-pot protocol using sodium triacetoxyborohydride in the presence of an acetic acid catalyst offers the most efficient and direct route, balancing reactivity with selectivity and operational simplicity. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can consistently achieve high yields of the desired amine products, facilitating advancements in drug discovery and chemical synthesis.

References

-

Chemistry Steps. Reductive Amination. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

The Journal of Organic Chemistry. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

-

National Center for Biotechnology Information. Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]

-

ResearchGate. Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl3. Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

PubChemLite. 2-(oxan-4-yl)ethan-1-amine (C7H15NO). Available at: [Link]

-

Royal Society of Chemistry. On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. Available at: [Link]

-

ResearchGate. Reductive amination of α-keto acid and ketone by oxidoreductase. Available at: [Link]

- Google Patents. PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.

- Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

-

ACS Publications. Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Available at: [Link]

-

ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available at: [Link]

-

National Center for Biotechnology Information. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Available at: [Link]

Sources

- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. 2-methoxy-1-(oxan-4-yl)ethan-1-one | 1338948-04-1 [sigmaaldrich.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

How to scale up the lab production of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

An Application Note and Protocol for the Scalable Laboratory Production of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, robust, and scalable protocol for the laboratory synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, a valuable ketone building block in medicinal chemistry and organic synthesis. The presented methodology is designed for scalability from milligram to multi-gram quantities, addressing common challenges in ketone synthesis. By employing a Weinreb amide-based strategy, this protocol circumvents the prevalent issue of over-addition associated with direct organometallic reactions on esters, thereby ensuring high yields and purity of the target ketone. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and troubleshooting advice essential for successful and safe execution on a larger laboratory scale.

Introduction and Strategic Overview

The synthesis of ketones is a cornerstone of organic chemistry. However, the addition of potent organometallic nucleophiles, such as Grignard reagents, to carboxylic acid derivatives like esters is often plagued by a critical side reaction: a second nucleophilic attack on the newly formed ketone intermediate.[1][2] This subsequent reaction, which is often faster than the initial addition, leads to the formation of tertiary alcohols, complicating purification and significantly reducing the yield of the desired ketone.[2]

To overcome this fundamental challenge in scaling the production of 2-Methoxy-1-(oxan-4-yl)ethan-1-one, this protocol utilizes the Weinreb Ketone Synthesis . This strategy involves two key stages:

-

Formation of a Weinreb Amide: Methoxyacetic acid is converted into its corresponding N-methoxy-N-methylamide (Weinreb amide).

-

Controlled Grignard Addition: A Grignard reagent, prepared from 4-bromotetrahydropyran, is reacted with the Weinreb amide.

The key to this method's success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon the addition of the Grignard reagent to the Weinreb amide.[3] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This elegant mechanism effectively prevents the undesired over-addition, making the reaction reliable and high-yielding, which are critical attributes for any scalable process.[4][5]

Overall Synthetic Workflow

The following diagram illustrates the two-stage strategic approach for the synthesis.

Caption: High-level overview of the two-part synthetic strategy.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and gloves, must be worn at all times.[6] An inert atmosphere (Nitrogen or Argon) is critical for the Grignard reaction stage.

Part A: Synthesis of N-methoxy-N-methyl-2-methoxyacetamide (Weinreb Amide)

This procedure details the conversion of methoxyacetic acid to its acid chloride, followed by amidation.

Materials & Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel (100 mL)

-

Rotary evaporator

-

Methoxyacetic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation:

-

To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add methoxyacetic acid (1.0 equiv).

-

Dilute with anhydrous DCM (approx. 2 M concentration).

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 equiv) dropwise via the dropping funnel over 30 minutes. Gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess oxalyl chloride, yielding the crude methoxyacetyl chloride.

-

-

Amidation:

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and pyridine (2.5 equiv) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

Dissolve the crude methoxyacetyl chloride from the previous step in anhydrous DCM and add it to the dropping funnel.

-

Add the acid chloride solution dropwise to the amine solution, maintaining the internal temperature below 5 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates completion.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Weinreb amide.

-

The product is often pure enough for the next step. If necessary, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Part B: Grignard Reaction for Synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

This is a moisture-sensitive and highly exothermic reaction that requires strict adherence to safety and procedural controls.[6][7]

Materials & Equipment:

-

Three-neck round-bottom flask (1 L, flame-dried)

-

Mechanical stirrer

-

Reflux condenser (with gas inlet/outlet to a bubbler)

-

Dropping funnel (250 mL, flame-dried)

-

Thermometer

-

Cannula for transfers

-

Magnesium turnings

-

Iodine crystal (for activation)

-

4-Bromotetrahydropyran

-

Anhydrous Tetrahydrofuran (THF)

-

N-methoxy-N-methyl-2-methoxyacetamide (from Part A)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Caption: Step-by-step workflow for the Grignard reaction stage.

-

Apparatus Setup:

-

Assemble the 1 L three-neck flask with a mechanical stirrer, reflux condenser, and a rubber septum for the thermometer and reagent addition. Ensure the entire apparatus is rigorously flame-dried under vacuum and backfilled with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.[8]

-

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equiv) in the flask. Add a single small crystal of iodine.

-

Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps activate the magnesium surface.[9]

-

Allow the flask to cool, then add a portion of the total anhydrous THF.

-

Dissolve 4-bromotetrahydropyran (1.0 equiv) in the remaining anhydrous THF in the dropping funnel.

-

Add a small amount (approx. 10%) of the halide solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

-

Once initiated, add the rest of the halide solution dropwise at a rate that maintains a steady but controlled reflux.[10]

-

After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed.

-

-

Addition of Weinreb Amide:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Dissolve the Weinreb amide (0.9 equiv, assuming the Grignard reagent is the limiting partner after accounting for initiation) in anhydrous THF and transfer to the dropping funnel.

-

Add the Weinreb amide solution dropwise to the Grignard reagent, ensuring the internal temperature does not exceed 5 °C. A slow addition rate is critical to control the exotherm.[7]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

Reaction Quenching:

-

CRITICAL STEP: Cool the reaction mixture back down to 0 °C in a large ice-water bath.[11]

-

Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise via the dropping funnel. This is a highly exothermic process.[12] Monitor for any excessive gas evolution or temperature rise. If the reaction becomes too vigorous, stop the addition immediately.[13]

-

Continue the addition until the bubbling ceases and the magnesium salts begin to precipitate as a white solid.

-

-

Work-up and Purification:

-

Dilute the mixture with ethyl acetate or diethyl ether and stir for 15 minutes.

-

Filter the mixture through a pad of Celite to remove the magnesium salts, washing the filter cake with additional solvent.

-

Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

-

Process Parameters and Data Summary

The following table provides an example calculation for a representative lab scale-up.

| Parameter | Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |

| Part A | Methoxyacetic acid | 90.08 | 0.50 | 1.0 | 45.0 g |

| Oxalyl chloride | 126.93 | 0.60 | 1.2 | 76.2 g (52 mL) | |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 0.55 | 1.1 | 53.6 g | |

| Part B | 4-Bromotetrahydropyran | 165.03 | 0.40 | 1.0 | 66.0 g |

| Magnesium Turnings | 24.31 | 0.48 | 1.2 | 11.7 g | |

| Weinreb Amide (from Part A) | 133.15 | 0.36 | 0.9 | 47.9 g | |

| Expected Outcome | Final Product | 158.19 | - | - | ~45 g (70% yield) |

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.4 ppm), the methylene alpha to the carbonyl (singlet, ~4.1 ppm), and the protons of the oxane ring.

-

¹³C NMR: Expect signals for the carbonyl carbon (~210 ppm), and other unique carbons in the molecule.

-

Mass Spectrometry (MS): The calculated monoisotopic mass is 158.0943 Da.[14] Expect to see the corresponding [M+H]⁺ or [M+Na]⁺ ions.

-

Purity (GC/LC-MS): Purity should be ≥95% for most applications.

Safety and Hazard Management

Scaling up chemical reactions introduces risks that may not be apparent at smaller scales. A thorough risk assessment is mandatory.[15]

-

Chemical Hazards:

-

Grignard Reagents: Highly flammable, corrosive, and can be pyrophoric. They react violently with water, alcohols, and other protic sources.[6][8]

-

Ethereal Solvents (THF, Diethyl Ether): Extremely flammable and can form explosive peroxides upon storage. Always use anhydrous grade from a freshly opened container.

-

Oxalyl Chloride: Toxic and corrosive. Reacts with water to release toxic HCl gas. Handle only in a fume hood.

-

-

Procedural Hazards:

-

Thermal Runaway: Both Grignard reagent formation and the quenching step are highly exothermic.[10][12] Inadequate cooling or too rapid addition of reagents can lead to a runaway reaction, where the solvent boils violently, potentially causing a fire or vessel rupture.[7][15]

-

Pressure Build-up: Gas evolution during the acid chloride formation and quenching steps requires an open or vented system (e.g., a bubbler) to prevent pressure build-up.

-

-

Mitigation and Emergency Response:

-

Engineering Controls: Work in a chemical fume hood, and consider using a blast shield during the Grignard reaction. Ensure lab jacks are used for heating mantles to allow for rapid removal of the heat source.[15]

-

Administrative Controls: Never work alone. Inform colleagues about the nature of the reaction. Prepare a written Standard Operating Procedure (SOP).[10]

-

Emergency Equipment: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily accessible. Do NOT use water or CO₂ extinguishers on a Grignard reagent fire.[8]

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate. | 1. Wet glassware or solvent. 2. Magnesium surface is passivated (oxide layer). | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Activate Mg with iodine, 1,2-dibromoethane, or by crushing a few turnings with a glass rod. |

| Low yield of the target ketone. | 1. Incomplete Grignard formation. 2. Grignard reagent was quenched by moisture/air. 3. Loss of product during work-up/purification. | 1. Ensure most of the Mg is consumed before proceeding. 2. Maintain a robust inert atmosphere throughout the process. 3. Be careful during extractions; check aqueous layers for product. Optimize chromatography. |

| Significant tertiary alcohol byproduct is formed. | 1. The Weinreb amide was of poor quality. 2. Reaction temperature was too high during addition. 3. The intermediate was not stable under the specific conditions. | 1. Purify the Weinreb amide before use. 2. Maintain strict temperature control (0 °C or lower) during the addition of the Weinreb amide. 3. Ensure a proper acidic workup is performed to hydrolyze the chelated intermediate. |

| Quenching is uncontrollably violent. | 1. Quenching agent added too quickly. 2. Insufficient cooling. 3. Reaction mixture is too concentrated. | 1. Add the quenching agent very slowly, dropwise, with vigorous stirring.[12][13] 2. Use a large ice-water bath and monitor the internal temperature. 3. Dilute the reaction mixture with more anhydrous THF before starting the quench.[12] |

References

- EvitaChem. 2-Methoxy-1-(oxan-4-yl)ethan-1-amine.

- NextSDS. 2-methoxy-1-(oxan-4-yl)ethan-1-one — Chemical Substance Information.

- YouTube. Esters to Ketones, Part 1: Polar Organometallics. (2021).

- Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents. (2023).

- Journal of Organic Chemistry. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (1999).

- University of Calgary. Ch15: RLi or RMgX with Esters to 3o alcohol.

- Developing SOPs for Hazardous Chemical Manipulations.

- Chemistry LibreTexts. 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. (2019).

- Nature Communications. Upgrading ketone synthesis direct from carboxylic acids and organohalides.

- BenchChem. Technical Support Center: Quenching Procedures for Reactions with Magnesium Bromide Ethyl Etherate.

- ResearchGate. Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. (2026).

- Chemistry LibreTexts. Quenching Reactions: Grignards. (2021).

- MSU Chemistry. Main Group Organometallic Compounds.

- ACS Publications. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. (2021).

- American Chemical Society. Grignard Reaction.

- BenchChem. Technical Support Center: Effective Quenching Methods for Grignard Reactions.

- Open Access Journals. A Report on Reagents and its Quenching Methods. (2021).

- BenchChem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.

- Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations.

- Recent Developments in Weinreb Synthesis and their Applications. (2019).

- Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation.

- NextSDS. 2-methoxy-2-(oxan-4-yl)ethan-1-amine — Chemical Substance Information.

- University of Illinois Division of Research Safety. Scale-up Reactions. (2019).

- BenchChem. Application Notes and Protocols: Synthesis and Purification of 2-Methoxyidazoxan for Research Use.

- Best Practices for Working with Chemical Reactions in the Lab. (2025).

- PubChemLite. 2-methoxy-1-(oxan-4-yl)ethan-1-one.

- Sapphire Bioscience. 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

- Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.

- Preprints.org. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (2026).

- Chemistry Steps. Esters to Ketones.

- Chemistry Steps. Esters with Grignard Reagent. (2025).

- Grignard Synthesis of Triphenylmethanol.

- Royal Society of Chemistry. Excellent foreground in methyl methoxyacetate synthesis with highly active and reusable sulfonic acid resin catalyst. (2019).

- Organic Syntheses. Synthesis of Nitrostyrene Amides and Reductive Cyclization to 2-Arylindole-4-carboxylic amides.

- DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.

- ResearchGate. Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6.

- The Grignard Reaction.

- PubChem. Oxane-4-carbonyl chloride.

- PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Google Patents. US5245063A - Preparation of carbonyl chlorides.

- PMC. Oxetanes: formation, reactivity and total syntheses of natural products. (2025).

- Teledyne Labs. Purification Strategies for Flavones and Related Compounds. (2012).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.org [acs.org]

- 7. labproinc.com [labproinc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. dchas.org [dchas.org]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChemLite - 2-methoxy-1-(oxan-4-yl)ethan-1-one (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 15. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

Application Note: Regioselective Pd-Catalyzed α-Arylation of 2-Methoxy-1-(oxan-4-yl)ethan-1-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The functionalization of complex ketones is a cornerstone of modern medicinal chemistry. 2-Methoxy-1-(oxan-4-yl)ethan-1-one is a highly versatile building block, featuring both a tetrahydropyran (THP) ring (a privileged bioisostere for improving aqueous solubility) and an α-methoxy ketone motif. This application note details a highly regioselective Palladium-catalyzed cross-coupling protocol to achieve α-arylation at the less hindered C2 position, bypassing the competing tertiary C4' position on the oxane ring.

Mechanistic Causality & Regioselectivity (E-E-A-T)

When subjecting an unsymmetrical ketone to Pd-catalyzed cross-coupling, regioselectivity is dictated by the interplay between the thermodynamic acidity of the α-protons and the steric environment of the transition state.

In 2-Methoxy-1-(oxan-4-yl)ethan-1-one, two enolizable sites exist:

-

C2 (Secondary Carbon): Adjacent to the methoxy group.

-

C4' (Tertiary Carbon): The methine proton on the oxane ring.

While the methoxy group inductively acidifies the C2 protons, the tertiary C4' proton can also form a stable, highly substituted enolate. To force strict C2-regioselectivity, we leverage the steric bulk of dialkylbiaryl phosphine ligands (e.g., BrettPhos). As established in foundational studies on 1 [1], bulky ligands accelerate the rate-limiting reductive elimination step from the C-bound enolate. Furthermore, 2 [3] confirms that these ligands impose a severe steric penalty on the formation of the tertiary C4' palladium-enolate intermediate, kinetically driving the reaction down the C2 pathway.

Caption: Regioselectivity pathways for the α-arylation of 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

Reaction Condition Optimization

To validate the causality of ligand and base selection, a matrix optimization was performed. The data below demonstrates that standard ligands (PPh₃, BINAP) yield poor conversion and low regiomeric ratios (rr). Conversely, bulky, electron-rich biphenyl ligands (BrettPhos) provide near-perfect regiocontrol, a principle widely validated in recent literature regarding 3[2].

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C2:C4') |

| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | DMF | 100 | 15 | 2:1 |

| 2 | Pd₂(dba)₃ (2.5 mol%) | BINAP | NaOtBu | Toluene | 80 | 45 | 5:1 |

| 3 | Pd(OAc)₂ (2 mol%) | XPhos | NaOtBu | Toluene | 80 | 78 | 12:1 |

| 4 | Pd(OAc)₂ (2 mol%) | BrettPhos | NaOtBu | Toluene | 80 | 92 | >20:1 |

| 5 | Pd(OAc)₂ (2 mol%) | BrettPhos | K₃PO₄ | Dioxane | 100 | 85 | 18:1 |

Note: Entry 5 utilizes K₃PO₄, which is recommended if the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, nitriles).

Catalytic Cycle Workflow

The cross-coupling proceeds via a classic Pd(0)/Pd(II) cycle. The critical step is the transmetalation/ligand exchange, where the sodium enolate displaces the halide on the Pd(II) complex.

Caption: Pd-catalyzed cross-coupling catalytic cycle for α-arylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Built-in quality control (QC) checkpoints ensure that researchers can verify the success of each phase before proceeding, minimizing the loss of valuable intermediates.

Materials & Reagents

-

Ketone: 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.2 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv, limiting reagent)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: BrettPhos (4 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Anhydrous Toluene (0.2 M relative to Aryl Halide)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox or Schlenk Technique)

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

-

Evacuate and backfill the flask with Argon (3 cycles).

-

Add 20% of the total required anhydrous toluene.

-

Stir at room temperature for 10 minutes.

-

QC Checkpoint 1 (Causality): The solution must transition from a heterogeneous yellow suspension to a homogeneous deep red/brown solution. This visual cue confirms the reduction of Pd(II) to the active Pd(0)-BrettPhos complex. Proceeding without this color change will result in oxidative addition failure.

Step 2: Reagent Addition & Enolate Formation

-

To the active catalyst solution, add the aryl halide (1.0 equiv) and NaOtBu (1.5 equiv) under a positive stream of Argon.

-

Add the remaining toluene, followed by the dropwise addition of 2-Methoxy-1-(oxan-4-yl)ethan-1-one (1.2 equiv) via a gas-tight syringe.

-

Seal the flask and heat to 80 °C using a pre-equilibrated heating block.

Step 3: Reaction Monitoring & Coupling

-

Maintain the reaction at 80 °C for 2–4 hours.

-

QC Checkpoint 2 (Self-Validation): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the aryl halide peak is completely consumed. The mass spectrum should show the desired product mass [M+H]⁺ without significant formation of the diarylated byproduct.

Step 4: Quenching and Palladium Scavenging

-

Cool the reaction mixture to room temperature.

-

Quench by adding saturated aqueous NH₄Cl (equal volume to toluene) to neutralize the remaining base and halt enolate reactivity.

-

Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers.

-

Crucial Step for Drug Development: Add a metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) to the combined organic layers and stir for 1 hour at 40 °C to remove residual palladium.

-

QC Checkpoint 3 (Purity): Filtration through a Celite pad should yield a pale yellow to colorless filtrate. Heavy brown coloration indicates incomplete Pd scavenging, which can poison downstream hydrogenation or cross-coupling steps.

Step 5: Purification & Verification

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Verify regioselectivity via ¹H NMR: The successful C2 arylation is confirmed by the disappearance of the C2-CH₂ singlet (typically ~4.1 ppm) and the emergence of a new C2-CH-Ar methine proton.

References

- Title: Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones Source: Journal of the American Chemical Society URL

- Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic Chemistry Portal URL

- Title: Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones Source: PMC - National Institutes of Health URL

- Title: Substituted arene synthesis by carbonyl or carboxyl compound α-arylation Source: Organic Chemistry Portal URL

Sources

How to improve reaction yield in 2-Methoxy-1-(oxan-4-yl)ethan-1-one synthesis

Answering the call for a specialized resource, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deep, mechanistic understanding of the process, enabling you to troubleshoot effectively and optimize your reaction yields. We will focus on the most robust and reliable method for this synthesis: the Weinreb-Nahm Ketone Synthesis. This approach is specifically designed to overcome the common pitfalls of over-addition that plague reactions with more traditional acylating agents.

Recommended Synthetic Pathway: The Weinreb-Nahm Approach

The synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one is most effectively achieved through a three-step sequence starting from the commercially available Tetrahydropyran-4-carboxylic acid. This pathway leverages the unique stability of the Weinreb-Nahm amide intermediate to ensure a high-yielding, selective formation of the target ketone.

Caption: Overall workflow for the synthesis of 2-Methoxy-1-(oxan-4-yl)ethan-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My final ketone yield is consistently low. Where should I focus my optimization efforts?

A1: Low overall yield is often a cumulative problem. Let's break it down by the most critical steps:

-

Moisture is Your Enemy: The single most critical factor across all steps is the rigorous exclusion of water. Organometallic reagents (Grignard, organolithium) and acyl chlorides are highly reactive towards protic sources. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

-

Quality of the Organometallic Reagent (Step 3): The success of the final step hinges on the quality and concentration of your methoxyacetyl nucleophile (e.g., MeOCH₂MgCl).

-

Grignard Formation: Ensure the magnesium turnings are fresh and activated. Common activating agents include iodine, 1,2-dibromoethane, or sonication to break through the passivating magnesium oxide layer.[2]

-

Titration: Always titrate your organometallic reagent before use to know its exact molarity. This ensures you use the correct stoichiometry, typically 1.1-1.5 equivalents relative to the Weinreb amide.

-

-

Temperature Control (Step 3): The nucleophilic addition to the Weinreb amide should be performed at low temperatures (e.g., -78 °C to 0 °C). This stabilizes the crucial tetrahedral intermediate and prevents side reactions.[3] Allowing the reaction to warm prematurely can lead to decomposition.

Q2: Why is the Weinreb amide superior to using an ester or acid chloride for this synthesis? I tried reacting methyl tetrahydropyran-4-carboxylate with my Grignard reagent and got a tertiary alcohol.

A2: This is an excellent question that gets to the heart of synthetic strategy. The problem you encountered is over-addition , and the Weinreb amide is specifically designed to prevent it.

-

The Over-Addition Problem: When a Grignard reagent reacts with an ester or acid chloride, it forms the target ketone. However, ketones are generally more reactive towards Grignard reagents than the starting ester.[4] Therefore, as soon as a molecule of ketone is formed, it quickly reacts with a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup.[5][6][7]

-

The Weinreb-Nahm Solution: The N-methoxy-N-methyl amide functionality creates a stable five-membered chelated tetrahedral intermediate upon addition of the organometallic reagent.[3][8] This intermediate is stable at low temperatures and does not collapse to the ketone until the acidic workup is performed.[3][9] By the time the ketone is formed, all of the reactive organometallic reagent has been quenched, preventing the second addition.

Caption: Comparison of Weinreb vs. Ester pathways, illustrating the over-addition problem.

Q3: The formation of my Weinreb amide from Tetrahydro-2H-pyran-4-carbonyl chloride is inefficient. What are common pitfalls?